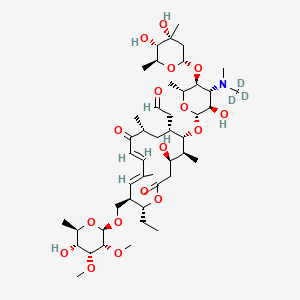
Tylosin-d3
描述
Tylosin-d3 is a deuterium-labeled isotopologue of Tylosin (CAS 1401-69-0), a macrolide antibiotic produced by Streptomyces fradiae. It is widely employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying Tylosin residues in environmental, veterinary, and biological samples . The molecular formula of this compound is C₄₆H₇₄D₃NO₁₇, with a molecular weight of 919.12 g/mol (vs. 916.10 g/mol for non-deuterated Tylosin A) . Its isotopic labeling (three deuterium atoms) ensures minimal interference in mass spectrometric detection, enabling precise quantification even in complex matrices like soil or animal tissues .
Key applications include:
属性
分子式 |
C46H77NO17 |
|---|---|
分子量 |
919.1 g/mol |
IUPAC 名称 |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1/i9D3 |
InChI 键 |
WBPYTXDJUQJLPQ-KCLVTIJJSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C)[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@@H]3[C@H]([C@@H](CC(=O)O[C@@H]([C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]3CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC)O)C)O |
规范 SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tylosin-d3 involves the incorporation of deuterium atoms into the tylosin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium oxide (D2O).
Chemical Synthesis: Deuterated reagents are used in the chemical synthesis of tylosin to incorporate deuterium atoms at specific positions within the molecule.
Industrial Production Methods
The industrial production of this compound typically involves fermentation using Streptomyces fradiae, followed by chemical modification to introduce deuterium atoms. The fermentation process produces tylosin, which is then subjected to hydrogen-deuterium exchange or chemical synthesis to obtain this compound.
化学反应分析
Types of Reactions
Tylosin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the molecule.
科学研究应用
Tylosin-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of tylosin in biological systems.
Metabolism Studies: Investigating the metabolic pathways and biotransformation of tylosin in various organisms.
Analytical Chemistry: Using mass spectrometry to quantify and analyze tylosin and its metabolites in complex biological matrices.
Biomedical Research: Exploring the effects of tylosin on bacterial protein synthesis and its potential therapeutic applications.
作用机制
Tylosin-d3, like tylosin, exerts its effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by blocking the transpeptidation and translocation reactions during translation. The inhibition of protein synthesis ultimately leads to the bacteriostatic effect of tylosin, preventing the growth and proliferation of susceptible bacteria.
相似化合物的比较
Tylosin-d3 vs. Non-Deuterated Tylosin Derivatives
This compound differs structurally and functionally from its non-deuterated analogs, Tylosin A and Tylosin phosphate:
Key Findings :
This compound vs. Other Deuterated Antibiotics
This compound is part of a broader class of deuterated internal standards used in multi-residue antibiotic analysis:
Key Findings :
- Cost and Availability: this compound is priced at €525.00 per 1 mL (100 µg/mL in methanol), comparable to lincomycin-d3 but more expensive than non-deuterated standards .
This compound vs. Other Macrolide Antibiotics
Key Findings :
- Veterinary Specificity : this compound is uniquely tailored for veterinary applications, unlike erythromycin derivatives used in human medicine .
- Stability : Tylosin degrades under UV light, but this compound’s stability in analytical workflows makes it preferable for long-term studies .
Research Implications and Limitations
- Analytical Precision: Methods using this compound achieve recovery rates >90% in soil and liver matrices, outperforming non-deuterated standards .
- Purity Challenges : Some commercial this compound batches report 96% purity (vs. 98.08%), necessitating vendor validation for critical studies .
- Regulatory Gaps: No clinical data exists for this compound itself, as it is strictly a research tool .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


